Cas no 18591-51-0 ((3,6-Dimethylpyridazin-4-yl)methanol)

(3,6-Dimethylpyridazin-4-yl)methanol is a pyridazine derivative characterized by a hydroxymethyl functional group at the 4-position of the dimethyl-substituted pyridazine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features, including the electron-rich pyridazine core and reactive alcohol moiety, make it suitable for further functionalization through reactions such as esterification, etherification, or oxidation. The dimethyl groups enhance steric and electronic stability, while the hydroxymethyl group provides a handle for derivatization. This compound is of interest in medicinal chemistry for its potential as a building block in bioactive molecule design.
(3,6-Dimethylpyridazin-4-yl)methanol structure
18591-51-0 structure
商品名:(3,6-Dimethylpyridazin-4-yl)methanol
CAS番号:18591-51-0
MF:C7H10N2O
メガワット:138.167101383209
MDL:MFCD22394769
CID:4624481
PubChem ID:20557783

(3,6-Dimethylpyridazin-4-yl)methanol 化学的及び物理的性質

名前と識別子

    • (3,6-dimethylpyridazin-4-yl)methanol
    • Z2671044820
    • (3,6-Dimethylpyridazin-4-yl)methanol
    • MDL: MFCD22394769
    • インチ: 1S/C7H10N2O/c1-5-3-7(4-10)6(2)9-8-5/h3,10H,4H2,1-2H3
    • InChIKey: WDJDFZMZULMEQZ-UHFFFAOYSA-N
    • ほほえんだ: OCC1C=C(C)N=NC=1C

計算された属性

  • せいみつぶんしりょう: 138.079312947g/mol
  • どういたいしつりょう: 138.079312947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 108
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46
  • 疎水性パラメータ計算基準値(XlogP): -0.2

(3,6-Dimethylpyridazin-4-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AN HUI ZE SHENG Technology Co., Ltd.
CB013022735-5g
(3,6-dimethylpyridazin-4-yl)methanol
18591-51-0 95+%
5g
¥28847.00 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1555560-5g
(3,6-Dimethylpyridazin-4-yl)methanol
18591-51-0 98%
5g
¥43890 2023-02-26
Enamine
EN300-312999-2.5g
(3,6-dimethylpyridazin-4-yl)methanol
18591-51-0 95.0%
2.5g
$2660.0 2025-03-19
Enamine
EN300-312999-0.25g
(3,6-dimethylpyridazin-4-yl)methanol
18591-51-0 95.0%
0.25g
$672.0 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1555560-100mg
(3,6-Dimethylpyridazin-4-yl)methanol
18591-51-0 98%
100mg
¥5973 2023-02-26
Enamine
EN300-312999-0.5g
(3,6-dimethylpyridazin-4-yl)methanol
18591-51-0 95.0%
0.5g
$1058.0 2025-03-19
Enamine
EN300-312999-5.0g
(3,6-dimethylpyridazin-4-yl)methanol
18591-51-0 95.0%
5.0g
$3935.0 2025-03-19
Enamine
EN300-312999-10.0g
(3,6-dimethylpyridazin-4-yl)methanol
18591-51-0 95.0%
10.0g
$5837.0 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1555560-1g
(3,6-Dimethylpyridazin-4-yl)methanol
18591-51-0 98%
1g
¥12970 2023-02-26
AN HUI ZE SHENG Technology Co., Ltd.
CB013022735-1g
(3,6-dimethylpyridazin-4-yl)methanol
18591-51-0 95+%
1g
¥10607.00 2023-09-15

(3,6-Dimethylpyridazin-4-yl)methanol 関連文献

(3,6-Dimethylpyridazin-4-yl)methanolに関する追加情報

(3,6-Dimethylpyridazin-4-yl)methanol (CAS No. 18591-51-0): An Overview of Its Chemical Properties, Applications, and Recent Research Advances

(3,6-Dimethylpyridazin-4-yl)methanol (CAS No. 18591-51-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as 4-(hydroxymethyl)-3,6-dimethylpyridazine, is characterized by its unique structure and diverse applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of (3,6-Dimethylpyridazin-4-yl)methanol.

Chemical Structure and Properties

(3,6-Dimethylpyridazin-4-yl)methanol is a derivative of pyridazine, a six-membered heterocyclic compound with two nitrogen atoms. The presence of the hydroxymethyl group and two methyl substituents on the pyridazine ring imparts unique chemical properties to this compound. The molecular formula of (3,6-Dimethylpyridazin-4-yl)methanol is C8H12N2O, and its molecular weight is approximately 152.19 g/mol.

The compound exhibits good solubility in polar solvents such as water and ethanol, making it suitable for various chemical reactions and biological assays. The hydroxymethyl group can participate in hydrogen bonding and other intermolecular interactions, which can influence the compound's reactivity and biological activity.

Synthesis Methods

The synthesis of (3,6-Dimethylpyridazin-4-yl)methanol has been explored through several routes. One common method involves the reaction of 3,6-dimethylpyridazine with formaldehyde in the presence of a base. This reaction typically proceeds via a nucleophilic addition mechanism, where the nitrogen atoms in the pyridazine ring attack the carbonyl carbon of formaldehyde to form an intermediate that subsequently undergoes hydrolysis to yield the desired product.

Another approach involves the reduction of 4-formyl-3,6-dimethylpyridazine using a suitable reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. This method provides a straightforward route to access (3,6-Dimethylpyridazin-4-yl)methanol with high yields and purity.

Biological Activities and Applications

(3,6-Dimethylpyridazin-4-yl)methanol has shown promising biological activities in various studies. One notable application is its potential as an antioxidant. Research has demonstrated that this compound can effectively scavenge free radicals and protect cells from oxidative stress. This property makes it a valuable candidate for developing new therapeutic agents for conditions associated with oxidative damage, such as neurodegenerative diseases and cardiovascular disorders.

In addition to its antioxidant properties, (3,6-Dimethylpyridazin-4-yl)methanol has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that the compound may have potential applications in treating inflammatory diseases.

Recent Research Advances

The field of medicinal chemistry has seen significant advancements in the study of pyridazine derivatives like (3,6-Dimethylpyridazin-4-yl)methanol. Recent research has focused on optimizing the structure of these compounds to enhance their biological activities while minimizing potential side effects.

A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of 3,6-dimethylpyridazine derivatives as potential inhibitors of protein-protein interactions (PPIs). The researchers found that certain derivatives exhibited potent inhibitory activity against specific PPIs involved in cancer progression. These findings highlight the potential of (3,6-Dimethylpyridazin-4-yl)methanol and related compounds as lead molecules for drug discovery.

In another study published in Bioorganic & Medicinal Chemistry Letters, scientists explored the use of (3,6-Dimethylpyridazin-4-yl)methanol as a scaffold for designing new antiviral agents. The researchers synthesized several analogs with modifications at different positions on the pyridazine ring and evaluated their antiviral activity against various viruses. Some of these analogs showed promising results against herpes simplex virus (HSV) and human immunodeficiency virus (HIV), indicating their potential as antiviral therapeutics.

Conclusion

(3,6-Dimethylpyridazin-4-yl)methanol (CAS No. 18591-51-0) is a multifaceted organic compound with a wide range of applications in chemistry and biology. Its unique chemical structure endows it with valuable properties such as antioxidant and anti-inflammatory activities. Recent research has further expanded our understanding of this compound's potential uses in drug discovery and therapeutic development. As ongoing studies continue to uncover new insights into its biological mechanisms and therapeutic applications, (3,6-Dimethylpyridazin-4-yl)methanol remains an exciting area of focus for scientists and researchers worldwide.

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